molecular formula C17H13NO3 B2525542 6-cinnamoyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 665021-94-3

6-cinnamoyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2525542
CAS RN: 665021-94-3
M. Wt: 279.295
InChI Key: IIWMHLDFNYUVNR-UHFFFAOYSA-N
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Description

6-cinnamoyl-2H-1,4-benzoxazin-3(4H)-one (CBO) is a naturally occurring organic compound belonging to the benzoxazin-3-one family of compounds. It is found in various plant species, including maize, wheat, and sorghum, and has been studied for its potential applications in medicine and agriculture. CBO has been shown to have a wide range of effects, including antioxidant, antifungal, and anti-inflammatory properties, and has been studied for its potential to be used as a natural pesticide.

Scientific Research Applications

Biological Screening

While specific studies on 6-cinnamoyl-2H-1,4-benzoxazin-3(4H)-one are limited, related compounds have been investigated for their biological activities. Researchers have explored their potential as antimicrobial agents, anti-inflammatory compounds, and more. Further research could unveil unique biological properties of this compound .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antiproliferative activity against a variety of cancer cell lines . This suggests that the compound may interact with cellular targets that are crucial for cell proliferation and survival.

Mode of Action

It is suggested that similar compounds act as antitubulin agents . This means they may interfere with the polymerization of tubulin, a protein that forms the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting tubulin polymerization, the compound could inhibit these processes, leading to cell death .

Biochemical Pathways

Given its potential role as an antitubulin agent, it is likely to impact the cell cycle, particularly the mitotic phase where microtubules play a crucial role .

Result of Action

Based on its potential antitubulin activity, it can be inferred that the compound may induce cell cycle arrest and apoptosis, leading to the death of cancer cells .

properties

IUPAC Name

6-[(E)-3-phenylprop-2-enoyl]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-15(8-6-12-4-2-1-3-5-12)13-7-9-16-14(10-13)18-17(20)11-21-16/h1-10H,11H2,(H,18,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWMHLDFNYUVNR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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